molecular formula C20H23N5S B1209897 Timegadine CAS No. 71079-19-1

Timegadine

Cat. No. B1209897
CAS RN: 71079-19-1
M. Wt: 365.5 g/mol
InChI Key: SQVNITZYWXMWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Timegadine's synthesis involves complex chemical processes that are not directly detailed in available literature. However, it's understood that the compound is synthesized to target specific biological pathways, such as the inhibition of prostaglandin synthetase and lipoxygenase activities, which are crucial in the inflammatory process. The synthesis of related compounds often involves palladium-catalyzed intramolecular amination, indicating advanced synthetic chemistry techniques may be employed in the creation of Timegadine as well.

Molecular Structure Analysis

The molecular structure of Timegadine (N-cyclohexyl-N"-4-[2-methylquinolyl]-N'-2-thiazolylguanidine) plays a crucial role in its biological activity. This structure allows Timegadine to competitively inhibit enzymes involved in the inflammatory process. The specific interactions between Timegadine's molecular structure and these enzymes are critical for its anti-inflammatory effects.

Chemical Reactions and Properties

Timegadine is known to inhibit both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Its chemical properties enable it to interact with and inhibit the activity of prostaglandin synthetase and lipoxygenase, enzymes critical in the biosynthesis of inflammatory mediators. The compound's efficacy varies across different tissues, highlighting its diverse chemical interactions within biological systems.

Physical Properties Analysis

The physical properties of Timegadine, such as solubility, stability, and bioavailability, are influenced by its molecular structure. For example, its bioavailability is affected by food intake, suggesting that its physical properties can impact its effectiveness as a medication. Understanding these properties is essential for optimizing its use and delivery in therapeutic contexts.

Chemical Properties Analysis

The chemical properties of Timegadine contribute to its role as a dual inhibitor of arachidonate cyclo-oxygenase and lipoxygenase. This dual action is significant because it suggests that Timegadine can interfere with two pivotal steps in the arachidonic acid pathway, which is a key pathway in the inflammatory response. The compound's specific chemical interactions with these enzymes underscore its potential as a powerful anti-inflammatory agent.

References (Sources)

  • Ahnfelt-Rønne, I., & Arrigoni-Martelli, E. (1980). A new antiinflammatory compound, timegadine (N-cyclohexyl-N"-4-[2-methylquinolyl]-N'-2-thiazolylguanidine), which inhibits both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Biochemical pharmacology, 29(24), 3265-9. Source.

  • George, S., Dauwe, K., Mcburney, A., & Ward, J. (1983). The influence of food intake on the bioavailability of timegadine, a novel non-steroidal anti-inflammatory drug. British journal of clinical pharmacology, 15(4), 495-8. Source.

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. Source.

Scientific Research Applications

Pharmacokinetics and Drug Interaction

  • Pharmacokinetics of Timegadine: A study explored the pharmacokinetics of timegadine, focusing on its serum concentrations and the effects of concurrent ibuprofen administration. It was found that ibuprofen does not significantly affect the serum half-time of timegadine but does influence other pharmacokinetic parameters such as maximum serum concentration and time to achieve maximum concentration. Liver enzymes and hepatic microsomal enzyme activity remained normal, indicating a stable hepatic profile during timegadine administration (George, Mcburney, & Ward, 2004).

Drug Utilization Research

  • Interrupted Time Series in Drug Research: Timegadine's utilization can be analyzed through interrupted time series methods in drug utilization research. This method has seen increased use in recent years, particularly for assessing drug policy changes, impact of new evidence, and safety advisories. These analyses are crucial in understanding how timegadine is used and regulated in clinical settings (Jandoc, Burden, Mamdani, Lévesque, & Cadarette, 2015).

properties

IUPAC Name

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNITZYWXMWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221282
Record name Timegadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Timegadine

CAS RN

71079-19-1
Record name Timegadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timegadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timegadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Timegadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMEGADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timegadine
Reactant of Route 2
Reactant of Route 2
Timegadine
Reactant of Route 3
Reactant of Route 3
Timegadine
Reactant of Route 4
Timegadine
Reactant of Route 5
Reactant of Route 5
Timegadine
Reactant of Route 6
Reactant of Route 6
Timegadine

Citations

For This Compound
167
Citations
I Ahnfelt-Rønne, E Arrigoni - Biochemical Pharmacology, 1982 - Elsevier
… An important observation in the present study was the ability of timegadine to inhibit the phospholipase activity in both platelets and PMNL. In this respect timegadine was the most …
Number of citations: 41 www.sciencedirect.com
C Egsmose, B Lund, RB Andersen - Scandinavian Journal of …, 1988 - Taylor & Francis
… Serum alkaline phosphatase rose during the first 8 weeks of treatment in the timegadine … being more frequently found in the timegadine group. Timegadine is superior to naproxen in …
Number of citations: 10 www.tandfonline.com
E Bramm, L Binderup, E Arrigoni-Martelli - Agents and Actions, 1981 - Springer
… timegadine inhibited primary and seeondary lesions, leukocytosis and hyperfibrlnogemla, (b) timegadine … It is coneluded that timegadine has a profile of activity which differs from that of …
Number of citations: 27 link.springer.com
I Caruso, M Fumagalli, F Montrone, M Greco… - Clinical …, 1983 - Springer
The efficacy and tolerability of Timegadine, a new antirheumatic agent, administered at a dose of 250 mg twice daily was evaluated in an open trial of 24 weeks' duration in 31 patients …
Number of citations: 5 link.springer.com
S George, A McBurney, JW Ward - European journal of clinical …, 1986 - Springer
… of timegadine was given twice daily for 15 days to 13 healthy volunteers. On Day 16 a single morning dose of timegadine … Serum concentrations of timegadine were measured by high …
Number of citations: 3 link.springer.com
JM Mbuyi-Muamba, J Dequeker - Clinical rheumatology, 1983 - Springer
… The clinical results suggest that Timegadine is as effective as D-penicillamine in the … over Timegadine by decreasing significantly the acute phase reactants. However, Timegadine has a …
Number of citations: 5 link.springer.com
S George, A McBurney, J Ward - British Journal of Clinical …, 1984 - Wiley Online Library
… Albumin accounted for only 32.4% of timegadine bound to plasma. Plasma … in timegadine binding. Simultaneous dialysis with other drugs caused significant decreases in timegadine …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
OH Nielsen, I Ahnfelt‐Rønne… - Pharmacology & …, 1988 - Wiley Online Library
… timegadine on human PMN 5-lipoxygenase activity and chemotaxis, since an inhibitory effect on these neutrophil functions by timegadine … were compared with timegadine in the present …
Number of citations: 9 onlinelibrary.wiley.com
H Berry, B Bloom, L Fernandes, M Morris - Clinical rheumatology, 1983 - Springer
… effects of timegadine, naproxen and placebo in rheumatoid arthritis. Timegadine appeared to … transpeptidase, during the 2-week timegadine treatment period. No other biochemical or …
Number of citations: 11 link.springer.com
I Ahnfelt-Rønne, E Arrigoni-Martelli - Biochemical Pharmacology, 1980 - Elsevier
… The concentration of timegadine required to obtain 50% inhibition (IC 50 ) varied from 5 × 10 −9 M (washed rabbit platelets) to 2 × 10 −5 M (rat brain). Timegadine was also found to be …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.